molecular formula C9H14ClNO2 B6299334 (R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride CAS No. 2501907-26-0

(R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride

Cat. No.: B6299334
CAS No.: 2501907-26-0
M. Wt: 203.66 g/mol
InChI Key: QOAVNXAFMBMWPP-QRPNPIFTSA-N
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Description

®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ethanol moiety, making it a versatile intermediate in organic synthesis and a potential therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2-methoxyphenylacetone using a chiral reducing agent such as ®-2-methyl-CBS-oxazaborolidine in the presence of borane-tetrahydrofuran complex. The reaction is carried out under an inert atmosphere at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride often involves the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon or Raney nickel to achieve the reduction of the corresponding ketone or aldehyde. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be further reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Corresponding amine or alcohol.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the metabolic processes they regulate.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A solvent with similar structural features but different functional groups.

    2-Acetylphenothiazines: Compounds with a phenothiazine core and similar functional groups, used in the synthesis of heterocyclic systems.

Uniqueness

®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both amino and methoxyphenyl groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a potential candidate for drug development.

Properties

IUPAC Name

(2R)-2-amino-2-(2-methoxyphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAVNXAFMBMWPP-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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